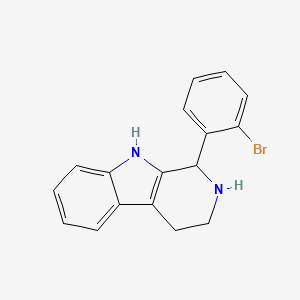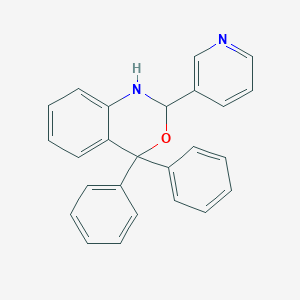![molecular formula C25H26N2O2 B5440216 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5440216.png)
1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the azepane family, which is a class of compounds that have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane is not fully understood, but it is believed to work by binding to specific receptors in the brain. These receptors are thought to play a role in regulating neurotransmitter release and synaptic transmission. By binding to these receptors, 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane may be able to modulate their activity and affect the function of the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has a variety of biochemical and physiological effects. In animal studies, 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been shown to increase dopamine release in the brain, which may be related to its potential use in the treatment of Parkinson's disease. 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a potentially useful tool for studying the function of these receptors and their role in various neurological disorders. However, one limitation of using 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane is its relatively low potency compared to other compounds that target the same receptors. This may make it more difficult to achieve specific effects in lab experiments.
Future Directions
There are several future directions for research on 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane. One area of interest is the development of more potent derivatives of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane that could be used in lab experiments. Another area of interest is the potential use of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane in the treatment of neurological disorders such as Parkinson's disease and depression. Finally, further studies are needed to fully understand the mechanism of action of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane and its effects on the nervous system.
Synthesis Methods
The synthesis of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-methoxyphenylacetic acid and 3-bromo-6-(4-methoxyphenyl)pyridine. These two compounds are reacted together in the presence of a base to form the intermediate compound, 6-(4-methoxyphenyl)-3-pyridinylacetic acid. This intermediate is then reacted with 1,4-dibromobutane in the presence of a catalyst to form the final product, 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane.
Scientific Research Applications
1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been studied for its potential applications in a variety of scientific research areas. One area where 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has shown promise is in the field of neuroscience. Studies have shown that 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has the ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a potentially useful tool for studying the function of these receptors and their role in various neurological disorders.
properties
IUPAC Name |
[6-(4-methoxyphenyl)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-23-12-9-21(10-13-23)24-14-11-22(18-26-24)25(28)27-16-5-8-20(15-17-27)19-6-3-2-4-7-19/h2-4,6-7,9-14,18,20H,5,8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCUUBBDNHBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N3CCCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B5440137.png)

![2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-isopropyl-N-methylacetamide hydrochloride](/img/structure/B5440145.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5440150.png)


![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5440173.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B5440178.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5440196.png)

![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)